5-Hydroxyhexyl glucoside
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Overview
Description
5-Hydroxyhexyl glucoside is an organic compound with the molecular formula C12H24O7 and a molecular weight of 280.317 g/mol . It is a glucoside derivative, which means it consists of a glucose molecule bonded to a hydroxyhexyl group. This compound is primarily used in scientific research, particularly in the fields of life sciences and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hydroxyhexyl glucoside can be synthesized through enzymatic methods, which are preferred due to their specificity and eco-friendliness . Enzymatic synthesis involves the use of glycosidases or glycosyltransferases to catalyze the formation of the glucoside bond. The reaction conditions typically include a controlled pH, temperature, and the presence of specific substrates and cofactors .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous process technology. This method utilizes cell encapsulation in polyacrylamide to create a robust and efficient catalyst for the synthesis . The process parameters, such as enzyme concentration, substrate concentration, and reaction time, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyhexyl glucoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions typically occur under mild conditions, such as room temperature and neutral pH, to preserve the integrity of the glucoside bond. Catalysts, such as enzymes or metal complexes, are often used to enhance the reaction rate and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hexyl glucoside, while reduction can produce hexanol .
Scientific Research Applications
5-Hydroxyhexyl glucoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosidic bond formation and cleavage.
Biology: It serves as a substrate for enzymatic studies involving glycosidases and glycosyltransferases.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Industry: It is used in the production of biodegradable surfactants and emulsifiers for personal care products
Mechanism of Action
The mechanism of action of 5-Hydroxyhexyl glucoside involves its interaction with specific enzymes and receptors in biological systems. The hydroxyhexyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby modulating their activity. Additionally, the glucose moiety can interact with glucose transporters and receptors, influencing cellular uptake and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Hexyl glucoside: Similar structure but lacks the hydroxy group on the hexyl chain.
Octyl glucoside: Similar structure with a longer alkyl chain.
Methyl glucoside: Similar structure with a shorter alkyl chain.
Uniqueness
5-Hydroxyhexyl glucoside is unique due to the presence of the hydroxy group on the hexyl chain, which enhances its solubility and reactivity compared to other glucosides. This structural feature also allows for more diverse interactions with biological molecules, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-(5-hydroxyhexoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O7/c1-7(14)4-2-3-5-18-12-11(17)10(16)9(15)8(6-13)19-12/h7-17H,2-6H2,1H3/t7?,8-,9-,10+,11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWUCUHEEAQPQK-MQUIJDNUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCOC1C(C(C(C(O1)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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